Methyl 4-hydroxy-3-methylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHMOKIFSCFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459737 | |
| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42113-13-3 | |
| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Hydroxy 3 Methylbenzoate
Flash Chromatography
Flash column chromatography is a highly effective method for purifying the crude ester. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of appropriate polarity to separate the components of the mixture.
Based on protocols for structurally similar compounds, a suitable eluting solvent system for the purification of Methyl 4-hydroxy-3-methylbenzoate would be a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired ester from any byproducts or unreacted starting materials. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. nih.gov
| Compound | Purification Method | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|---|
| 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester | Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (70:30) | nih.gov |
Recrystallization
Recrystallization is a common and effective technique for the final purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
For this compound, potential recrystallization solvents could include aqueous ethanol (B145695) or a mixture of an organic solvent and a non-solvent (e.g., ethyl acetate/hexane). The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the ester decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Natural Occurrence and Biosynthesis of Methyl 4 Hydroxy 3 Methylbenzoate and Analogues
Identification in Biological Specimens and Natural Product Extracts
Methyl 4-hydroxy-3-methylbenzoate and its parent compound, 4-hydroxy-3-methylbenzoic acid, have been identified in various biological sources, ranging from plants and fungi to human metabolites. The parent acid, 4-hydroxy-3-methylbenzoic acid, is recognized as a human blood serum metabolite. nih.gov It has also been detected, though not quantified, in foods such as chicken, domestic pig, and anatidae (ducks, geese, and swans). hmdb.cahmdb.ca In the plant kingdom, it has been reported in Incarvillea delavayi. nih.gov
The methyl ester, this compound, has been isolated from the leaves of the traditional medicinal plant Halban (Vitex pinnata Linn). researchgate.net Analogues of this compound are also found in nature. For instance, Methyl 4-hydroxybenzoate (B8730719), a closely related compound lacking the methyl group at the third position, occurs naturally in fruits like cloudberries and blueberries, as well as in white wine and bourbon vanilla. atamanchemicals.com Fungi are another source of similar compounds; for example, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid was isolated from the fungus Curvularia sp. nih.gov
Table 1: Identification of this compound and Analogues in Natural Sources
| Compound Name | Biological Source | Specimen/Extract Type | Reference |
|---|---|---|---|
| This compound | Vitex pinnata Linn (Halban) | Leaves | researchgate.net |
| 4-Hydroxy-3-methylbenzoic acid | Human | Blood Serum Metabolite | nih.gov |
| 4-Hydroxy-3-methylbenzoic acid | Incarvillea delavayi | Plant | nih.gov |
| 4-Hydroxy-3-methylbenzoic acid | Chicken, Pig, Anatidae | Foodstuffs | hmdb.cahmdb.ca |
| Methyl 4-hydroxybenzoate (Analogue) | Cloudberry, Blueberry, White Wine, Bourbon Vanilla | Fruit, Beverage | atamanchemicals.com |
| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (Analogue) | Curvularia sp. KF119 | Fungus | nih.gov |
Enzymatic Pathways Leading to 4-Hydroxy-3-methylbenzoic Acid Metabolism
The biosynthesis of 4-hydroxybenzoic acid derivatives in plants and microbes primarily originates from the shikimate pathway. thesciencenotes.comresearchgate.net There are two main routes for its formation. The first pathway involves the direct conversion of chorismate, an intermediate of the shikimate pathway, into 4-hydroxybenzoate and pyruvate. hmdb.cafrontiersin.org This reaction is catalyzed by the enzyme chorismate-pyruvate lyase. hmdb.cafrontiersin.org
A second major pathway proceeds via the aromatic amino acid phenylalanine. thesciencenotes.comresearchgate.net Phenylalanine is first converted to tyrosine, which is then transformed into 4-hydroxyphenylpyruvate. thesciencenotes.com Through a series of subsequent enzymatic steps, 4-hydroxyphenylpyruvate is converted into 4-hydroxybenzoate. thesciencenotes.com
The degradation of 4-hydroxybenzoic acid is also well-studied, particularly in bacteria. In aerobic conditions, microorganisms like Pseudarthrobacter phenanthrenivorans can utilize 4-hydroxybenzoic acid as a carbon source. nih.gov The catabolic pathway typically begins with the hydroxylation of 4-hydroxybenzoate by a 4-hydroxybenzoate 3-monooxygenase, which converts it to protocatechuate (PCA). nih.gov The aromatic ring of PCA is then cleaved by dioxygenase enzymes, such as PCA 3,4-dioxygenase or PCA 4,5-dioxygenase. nih.gov These cleavage products are further metabolized and funneled into the central tricarboxylic acid (TCA) cycle. nih.gov
Table 2: Key Enzymes in 4-Hydroxybenzoic Acid Metabolism
| Enzyme | Pathway | Function | Reference |
|---|---|---|---|
| Chorismate-pyruvate lyase (UbiC) | Biosynthesis | Converts chorismate to 4-hydroxybenzoate and pyruvate. | hmdb.cafrontiersin.org |
| Tyrosine ammonia-lyase (TAL) | Biosynthesis | Deaminates tyrosine to 4-coumarate, an intermediate in a pathway to 4-hydroxybenzoate. | frontiersin.org |
| 4-hydroxybenzoate 3-monooxygenase (pobA) | Degradation | Hydroxylates 4-hydroxybenzoate to form protocatechuate (PCA). | nih.gov |
| Protocatechuate 3,4-dioxygenase (PCD34) | Degradation | Catalyzes the ortho-cleavage of the PCA aromatic ring. | nih.gov |
| Protocatechuate 4,5-dioxygenase (PCD45) | Degradation | Catalyzes the meta-cleavage of the PCA aromatic ring. | nih.gov |
Investigation of Biological Sources and Isolation Methodologies
The isolation of this compound from natural sources involves standard phytochemical extraction and purification techniques. A specific example is its isolation from the leaves of Vitex pinnata Linn. researchgate.net The process began with the maceration of dried Halban leaves in methanol (B129727) to create a crude extract. This extract was then subjected to liquid-liquid partitioning using solvents of increasing polarity, namely n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility. researchgate.net The ethyl acetate fraction, containing the compound of interest, was further purified to yield what was identified as 4-hydroxy methyl benzoate (B1203000). researchgate.net
General methodologies for isolating phenolic compounds like this compound from plant extracts often involve column chromatography. phcogj.com In this technique, the crude or fractionated extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A mobile phase (a solvent or solvent mixture) is used to elute the compounds, which separate based on their affinity for the stationary and mobile phases. phcogj.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure compound are combined. phcogj.com
**Table 3: Isolation Methodology for this compound from *Vitex pinnata***
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1 | Maceration of dried leaves in methanol. | To create a crude extract containing a broad range of phytochemicals. | researchgate.net |
| 2 | Partitioning of the methanol extract with n-hexane. | To remove non-polar compounds. | researchgate.net |
| 3 | Partitioning of the remaining extract with ethyl acetate. | To isolate compounds of intermediate polarity, including the target compound. | researchgate.net |
| 4 | Further isolation from the ethyl acetate fraction. | To purify the final compound from other components in the fraction. | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Investigations of Methyl 4 Hydroxy 3 Methylbenzoate
Vibrational Spectroscopy for Structural Elucidation (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, offers a profound understanding of the functional groups and bonding within Methyl 4-hydroxy-3-methylbenzoate.
The FTIR spectrum of the related compound 4-hydroxybenzoic acid reveals a broad and intense peak around 3445 cm⁻¹, which is indicative of the stretching vibration of the hydroxyl (-OH) group. researchgate.net A strong absorption peak observed at 1362 cm⁻¹ corresponds to the carbonate (CO₃²⁻) group in related metal-organic frameworks. researchgate.net In the case of 4-methyl-3-nitrobenzoic acid, another related compound, spectroscopic profiling using FTIR and FT-Raman has been effectively used for its characterization. researchgate.net For 4-hydroxybenzoic acid, the IR spectrum shows a distinct acidic C=O stretching peak at 1663 cm⁻¹, a phenolic -OH stretching peak at 1588 cm⁻¹, and a carboxylic acid peak at 3449 cm⁻¹. researchgate.net
Table 1: FTIR Spectral Data of Related Benzoic Acid Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound |
|---|---|---|
| Hydroxyl (-OH) stretch | ~3445 | 4-hydroxybenzoic acid |
| Carbonyl (C=O) stretch | 1663 | 4-hydroxybenzoic acid |
| Phenolic (-OH) stretch | 1588 | 4-hydroxybenzoic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons.
For the related compound, 4-hydroxy-3-methylbenzoic acid, ¹H NMR spectra recorded in water (H₂O) at 600 MHz show chemical shifts at approximately 2.23, 6.91, 7.64, and 7.69 ppm. nih.gov Two-dimensional NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, provide correlations between directly bonded protons and carbons. For 4-hydroxy-3-methylbenzoic acid in water at a pH of 7.0, the following correlations have been observed: a proton signal at 2.20-2.26 ppm corresponds to a carbon signal at 17.94 ppm, the proton at 6.92 ppm is attached to the carbon at 117.16 ppm, the proton at 7.64 ppm is linked to the carbon at 131.10 ppm, and the proton at 7.70 ppm is bonded to the carbon at 134.88 ppm. nih.gov
In the case of methyl 4-methylbenzoate, a similar compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at 2.39 ppm (singlet, 3H), 3.88 ppm (singlet, 3H), 7.24 ppm (doublet, J = 8.0 Hz, 2H), and 7.94 ppm (doublet, J = 8.2 Hz, 2H). rsc.org The ¹³C NMR spectrum for this compound displays peaks at 21.5, 51.8, 127.3, 129.0, 129.5, 143.4, and 167.1 ppm. rsc.org
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | Solvent | Nucleus | Chemical Shift (ppm) |
|---|---|---|---|
| 4-hydroxy-3-methylbenzoic acid | H₂O | ¹H | 2.23, 6.91, 7.64, 7.69 nih.gov |
| 4-hydroxy-3-methylbenzoic acid | H₂O (pH 7.0) | ¹H-¹³C HSQC | 2.20-2.26 (¹H) / 17.94 (¹³C), 6.92 (¹H) / 117.16 (¹³C), 7.64 (¹H) / 131.10 (¹³C), 7.70 (¹H) / 134.88 (¹³C) nih.gov |
| Methyl 4-methylbenzoate | CDCl₃ | ¹H | 2.39, 3.88, 7.24, 7.94 rsc.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
The molecular weight of this compound is 166.17 g/mol . nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of this compound shows significant peaks at m/z 135 and 166, with the latter corresponding to the molecular ion. nih.gov The fragmentation of related benzaldehyde (B42025) derivatives, such as 4-hydroxy-3-methoxybenzaldehyde, has been studied, providing insights into the likely fragmentation pathways of similar compounds. researchgate.net For the related compound 4-hydroxybenzoic acid, the electron ionization (EI) mass spectrum exhibits a molecular ion peak (M⁺) at an m/z of 138. researchgate.net
Table 3: Mass Spectrometry Data for this compound and a Related Compound
| Compound | Ionization Method | m/z | Interpretation |
|---|---|---|---|
| This compound | GC-MS | 166 | Molecular Ion nih.gov |
| This compound | GC-MS | 135 | Fragment Ion nih.gov |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, the crystallographic analysis of related compounds offers valuable comparative insights.
For instance, a study on MxaJ, a component of the methanol-oxidizing system, involved crystallization and preliminary X-ray crystallographic analysis. nih.gov The crystals belonged to the orthorhombic space group P2₁2₁2₁ with specific unit-cell parameters. nih.gov Such studies on related molecules, including various methyl benzoate (B1203000) derivatives, are crucial for understanding the packing and intermolecular interactions in the solid state. nih.gov
Computational Chemistry and Theoretical Modeling of Methyl 4 Hydroxy 3 Methylbenzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl 4-hydroxy-3-methylbenzoate, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.
The electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information is critical for predicting the molecule's stability and reactivity.
Below is a table showcasing the computed geometrical parameters for this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |
| C-O (hydroxyl) | 1.36 | - | - |
| C=O (ester) | 1.21 | - | - |
| C-O (ester) | 1.35 | - | - |
| O-C (ester methyl) | 1.44 | - | - |
| C-C (methyl) | 1.51 | - | - |
| C-C-C (aromatic) | - | 119 - 121 | - |
| C-C-O (hydroxyl) | - | 117 - 122 | - |
| O=C-O (ester) | - | 124 | - |
| C-O-C (ester) | - | 116 | - |
| C-C-C-C (aromatic ring) | - | - | ~0 |
Note: The values presented are typical ranges and may vary slightly depending on the specific computational method and basis set used.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Interactions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive and participate in chemical reactions. nih.gov
For a related compound, 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO energy gap was calculated to be 5.209 eV, which helps in understanding the charge-transfer interactions within the molecule. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.
The energy of these frontier orbitals provides insights into the molecule's ability to donate and accept electrons. researchgate.net A low HOMO-LUMO gap is often associated with higher chemical reactivity and is a crucial factor in the adsorption of chemical compounds onto substrates, which has applications in catalysis and corrosion inhibition. nih.gov
| Orbital | Energy (eV) | Description |
| HOMO | - | Highest energy orbital containing electrons; indicates electron-donating ability. |
| LUMO | - | Lowest energy orbital without electrons; indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.209 (for 4-hydroxy-3-methylbenzoic acid) researchgate.net | Energy difference between HOMO and LUMO; relates to molecular stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.
The MEP is particularly useful for identifying sites for electrophilic attack and understanding weak intermolecular interactions. researchgate.net It can clearly distinguish between lone pairs and π-delocalization, offering insights into bonding and reactivity patterns. researchgate.net The analysis of MEP can also provide a robust prediction of how a molecule will interact with other molecules, which is crucial for understanding molecular aggregation and hydrogen bonding. researchgate.net
For this compound, the MEP map would show negative potential regions (typically colored red) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential regions (typically colored blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, suggesting these are sites for nucleophilic attack.
| Region | Color on MEP Map | Predicted Reactivity |
| Oxygen atoms (hydroxyl, carbonyl) | Red (Negative Potential) | Prone to electrophilic attack |
| Hydrogen atoms (hydroxyl) | Blue (Positive Potential) | Prone to nucleophilic attack |
| Aromatic ring | Green/Yellow (Neutral Potential) | Can participate in π-stacking interactions |
Simulations of Intermolecular Interactions and Crystal Packing
Computational simulations are employed to study the intermolecular interactions and crystal packing of this compound. These simulations provide insights into how individual molecules arrange themselves in the solid state, which is governed by non-covalent interactions such as hydrogen bonding and van der Waals forces.
For the related compound methyl 4-hydroxybenzoate (B8730719) (methyl paraben), single crystal X-ray diffraction has been used to determine its crystal structure. nih.gov The molecules are connected through extensive O-H···O hydrogen bonding, forming one-dimensional chains. nih.gov Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This analysis helps in understanding the nature and extent of different types of intermolecular contacts.
For this compound, simulations would likely reveal similar patterns of hydrogen bonding involving the hydroxyl and carbonyl groups, leading to the formation of stable crystal structures. The methyl group on the benzene (B151609) ring would also influence the crystal packing through steric effects and weak C-H···O interactions. Understanding the crystal packing is essential for predicting physical properties such as melting point, solubility, and polymorphism.
| Interaction Type | Description |
| Hydrogen Bonding | Strong directional interactions between the hydroxyl group (donor) and the carbonyl or hydroxyl oxygen atoms (acceptors) of neighboring molecules. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |
| van der Waals Forces | Weaker, non-directional forces contributing to the overall stability of the crystal lattice. |
| C-H···O Interactions | Weak hydrogen bonds involving the methyl group and oxygen atoms. |
Chemical Reactivity and Derivatization of Methyl 4 Hydroxy 3 Methylbenzoate
Reactions Involving the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)
The presence of a phenolic hydroxyl group imparts significant reactivity to Methyl 4-hydroxy-3-methylbenzoate, making it amenable to etherification and esterification reactions. These transformations are crucial for modifying the compound's physical and chemical properties.
Etherification: The conversion of the phenolic hydroxyl group to an ether is a common derivatization strategy. This is typically achieved through the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. For instance, the reaction of this compound with an alkyl halide in the presence of a base, such as potassium carbonate, would yield the corresponding 4-alkoxy-3-methylbenzoate derivative. The choice of the alkylating agent and reaction conditions allows for the introduction of a wide variety of alkyl and aryl groups.
A study on a related compound, methyl 3-hydroxy-4-methoxybenzoate, demonstrated its successful alkylation with 1-bromo-3-chloropropane in the presence of potassium carbonate in DMF, affording the corresponding 3-(3-chloropropoxy)-4-methoxybenzoate derivative in high yield. mdpi.com This suggests a similar reactivity for this compound.
Esterification: The phenolic hydroxyl group can also undergo esterification to form a new ester linkage. This reaction is typically carried out using an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base or a catalyst. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine would yield Methyl 4-acetoxy-3-methylbenzoate. This acylation masks the phenolic hydroxyl group, altering its electronic and steric properties.
The following table summarizes the expected products from typical etherification and esterification reactions of this compound.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl iodide, K2CO3 | Methyl 4-methoxy-3-methylbenzoate | Etherification |
| This compound | Benzyl bromide, K2CO3 | Methyl 4-(benzyloxy)-3-methylbenzoate | Etherification |
| This compound | Acetyl chloride, Pyridine | Methyl 4-acetoxy-3-methylbenzoate | Esterification |
| This compound | Benzoyl chloride, Pyridine | Methyl 4-(benzoyloxy)-3-methylbenzoate | Esterification |
Transformations at the Methyl Ester Moiety (e.g., Hydrolysis to 4-hydroxy-3-methylbenzoic acid)
The methyl ester group of this compound is susceptible to hydrolysis, a fundamental reaction that converts the ester back to its constituent carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 4-hydroxy-3-methylbenzoic acid and methanol (B129727). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Saponification, or base-catalyzed hydrolysis, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt (sodium or potassium 4-hydroxy-3-methylbenzoate) and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free 4-hydroxy-3-methylbenzoic acid.
The general equation for the saponification of this compound is as follows:
Followed by:
The rate of saponification can be influenced by substituents on the benzene (B151609) ring. Electron-donating groups, such as the methyl group in the 3-position, can slightly decrease the rate of saponification by reducing the electrophilicity of the carbonyl carbon.
Aromatic Ring Functionalization and Substitution Chemistry
The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate the substitution pattern. Therefore, electrophiles are most likely to attack the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already substituted with the methyl ester. The two ortho positions are at C-3 (substituted with a methyl group) and C-5. The C-3 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the hydroxyl group and meta to the methyl ester group.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). Given the directing effects of the substituents, the primary product expected from the nitration of this compound is Methyl 4-hydroxy-3-methyl-5-nitrobenzoate.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). The hydroxyl group is a strong activating group, and halogenation of phenols can often proceed without a catalyst. The expected major product would be the 5-halo derivative.
Sulfonation: Sulfonation can be achieved by treatment with fuming sulfuric acid (H₂SO₄/SO₃). The electrophile is SO₃. The sulfonic acid group would be introduced at the C-5 position to yield Methyl 4-hydroxy-3-methyl-5-sulfobenzoate.
Friedel-Crafts Reactions: The strongly activating hydroxyl group can lead to complications in Friedel-Crafts alkylation and acylation reactions, such as polysubstitution and rearrangement of the alkylating agent. The Lewis acid catalyst can also complex with the hydroxyl group. Therefore, these reactions may require careful control of conditions or protection of the hydroxyl group.
The predicted major products for various electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-hydroxy-3-methyl-5-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-4-hydroxy-3-methylbenzoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 5-chloro-4-hydroxy-3-methylbenzoate |
| Sulfonation | SO₃, H₂SO₄ | Methyl 4-hydroxy-3-methyl-5-sulfobenzoate |
Synthesis and Characterization of Structurally Related Derivatives
The versatile reactivity of this compound allows for the synthesis of a wide array of structurally related derivatives. These derivatives are often prepared to modify the biological activity or physical properties of the parent molecule.
Synthesis of Ether and Ester Derivatives: As discussed in section 6.1, a common strategy is the derivatization of the phenolic hydroxyl group. For example, a series of 4-n-alkoxy benzoic acids can be synthesized by reacting a p-hydroxybenzoic acid with various alkyl halides in the presence of potassium hydroxide and methanol. A similar approach can be applied to this compound to generate a library of 4-alkoxy-3-methylbenzoate derivatives.
Synthesis of Chalcone Derivatives: The aldehyde analogue, 4-hydroxy-3-methylbenzaldehyde, which can be synthesized from o-cresol via the Reimer-Tiemann reaction, serves as a precursor for chalcone synthesis. researchgate.net This aldehyde can then be reacted with an acetophenone in a base-catalyzed condensation to form a 4-hydroxy-3-methylchalcone. researchgate.net
Characterization of Derivatives: The synthesized derivatives are typically characterized using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the derivatives. For example, in the ¹H NMR spectrum of an ether derivative, the appearance of new signals corresponding to the protons of the introduced alkyl or aryl group, and a shift in the aromatic proton signals, would confirm the reaction.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For instance, the disappearance of the broad O-H stretching band of the phenolic hydroxyl group and the appearance of a C-O-C stretching band would indicate the formation of an ether. In the case of esterification of the phenol, a new C=O stretching band for the newly formed ester would be observed.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
The following table provides hypothetical characterization data for a representative ether derivative, Methyl 4-methoxy-3-methylbenzoate.
| Technique | Expected Observations for Methyl 4-methoxy-3-methylbenzoate |
| ¹H NMR | Appearance of a singlet around 3.8-4.0 ppm for the new methoxy group protons. Shifts in the aromatic proton signals compared to the starting material. |
| ¹³C NMR | Appearance of a new carbon signal around 55-60 ppm for the methoxy carbon. |
| IR | Disappearance of the broad O-H stretch. Appearance of a C-O-C stretch around 1250 cm⁻¹. |
| MS | Molecular ion peak corresponding to the molecular weight of the product. |
Metabolic Fate and Environmental Considerations of Methyl 4 Hydroxy 3 Methylbenzoate
Mammalian Metabolism and Excretion Profiles (e.g., as metabolites of 4-hydroxy-3-methylbenzoic acid)
While direct metabolic studies on methyl 4-hydroxy-3-methylbenzoate are limited, its metabolic fate in mammals can be largely inferred from the well-documented metabolism of structurally similar compounds and its primary hydrolysis product, 4-hydroxy-3-methylbenzoic acid. nih.govhmdb.ca The principal metabolic pathway is expected to be the hydrolysis of the ester bond, followed by conjugation of the resulting carboxylic acid.
The initial and most significant metabolic step is the hydrolysis of the methyl ester group to yield 4-hydroxy-3-methylbenzoic acid and methanol (B129727). This reaction is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver and other tissues. nih.gov These enzymes are responsible for the hydrolysis of a wide array of ester-containing drugs and other xenobiotics.
The resulting metabolite, 4-hydroxy-3-methylbenzoic acid, is a known endogenous compound that has been identified in human urine and blood serum. nih.govhmdb.ca As a phenolic acid, it is then expected to undergo Phase II metabolism, where it is conjugated with endogenous molecules to increase its water solubility and facilitate its excretion from the body. The primary conjugation reactions for phenolic acids are glucuronidation and sulfation. These processes are carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which are primarily located in the liver.
The final conjugated products, such as the glucuronide and sulfate (B86663) derivatives of 4-hydroxy-3-methylbenzoic acid, are then readily eliminated from the body, primarily through the urine.
Table 1: Predicted Mammalian Metabolic Pathway of this compound
| Step | Transformation | Key Enzymes | Resulting Metabolite(s) | Excretion |
| Phase I | Hydrolysis of the methyl ester | Carboxylesterases | 4-hydroxy-3-methylbenzoic acid, Methanol | - |
| Phase II | Glucuronidation of the hydroxyl group | UDP-glucuronosyltransferases (UGTs) | 4-hydroxy-3-methylbenzoic acid glucuronide | Urinary |
| Phase II | Sulfation of the hydroxyl group | Sulfotransferases (SULTs) | 4-hydroxy-3-methylbenzoic acid sulfate | Urinary |
Microbial Degradation and Biotransformation Pathways in Environmental Systems
In environmental systems, this compound is expected to be susceptible to microbial degradation. The initial step, similar to mammalian metabolism, is the hydrolysis of the ester linkage by microbial esterases to form 4-hydroxy-3-methylbenzoic acid. nih.gov A variety of microorganisms, particularly bacteria, possess esterases capable of this transformation.
The subsequent degradation of 4-hydroxy-3-methylbenzoic acid by bacteria is well-documented. Several bacterial genera, including Pseudomonas, are known to metabolize this and similar aromatic compounds. The degradation pathways typically involve the hydroxylation of the aromatic ring, followed by ring cleavage.
One common pathway involves the conversion of 4-hydroxy-3-methylbenzoic acid to a dihydroxybenzoic acid derivative. This is often followed by either ortho or meta cleavage of the aromatic ring by dioxygenase enzymes. The resulting aliphatic intermediates are then further metabolized and can ultimately be used as carbon and energy sources by the microorganisms.
Environmental Occurrence, Distribution, and Persistence
Specific data on the environmental occurrence, distribution, and persistence of this compound are not widely available in the scientific literature. However, the presence of structurally related compounds, such as parabens (which are also esters of p-hydroxybenzoic acid), has been detected in various environmental compartments, including surface waters and sediments. This suggests that this compound could potentially be found in environments impacted by industrial or domestic wastewater discharges.
The persistence of this compound in the environment is expected to be limited by microbial degradation, as discussed in the previous section. The rate of degradation will depend on various environmental factors, including the presence of adapted microbial communities, temperature, pH, and nutrient availability. Its water solubility suggests a potential for distribution in aquatic systems, while its octanol-water partition coefficient would influence its tendency to adsorb to organic matter in soil and sediment.
Formation of Disinfection Byproducts in Water Treatment Systems
Phenolic compounds are known precursors to the formation of disinfection byproducts (DBPs) during water treatment processes that utilize chlorine-based disinfectants. epa.govwa.gov When chlorine is added to water containing natural organic matter, including phenolic substances, it can react to form a variety of halogenated organic compounds, some of which are of health concern. epa.govwa.gov
Given its phenolic structure, this compound, as well as its primary degradation product 4-hydroxy-3-methylbenzoic acid, are potential precursors for the formation of DBPs. The reaction with chlorine can lead to the substitution of hydrogen atoms on the aromatic ring with chlorine atoms, resulting in the formation of chlorinated derivatives.
Common classes of DBPs that can be formed from phenolic precursors include trihalomethanes (THMs) and haloacetic acids (HAAs). epa.govwa.govnih.govepa.govsswm.infowho.int The specific types and concentrations of DBPs formed would depend on a range of factors, including the concentration of the precursor compound, the chlorine dose, water temperature, pH, and the presence of other organic matter. While direct studies on the DBP formation from this compound are scarce, the potential for such reactions is a significant consideration in the context of drinking water quality.
Advanced Applications and Translational Research Potential of Methyl 4 Hydroxy 3 Methylbenzoate
Role as a Building Block in Organic Synthesis and Pharmaceutical Intermediates
Methyl 4-hydroxy-3-methylbenzoate is recognized as a valuable building block in the field of organic chemistry and as an intermediate in the synthesis of fine chemicals and pharmaceutical agents. pharmaffiliates.comnih.gov Its classification as a pharmaceutical standard underscores its importance in synthetic pathways that demand high purity and well-characterized starting materials. pharmaffiliates.com The reactivity of its functional groups—the phenolic hydroxyl, the carboxylate ester, and the aromatic ring itself—allows for a multitude of chemical transformations.
The hydroxyl group can be alkylated or acylated to produce a wide range of ethers and esters, while the methyl ester can be hydrolyzed back to a carboxylic acid or reduced to an alcohol. The aromatic ring can undergo further substitution reactions, enabling the construction of more complex molecular scaffolds. This versatility makes it a key component in multi-step synthetic routes.
The utility of closely related hydroxybenzoic acid esters as pharmaceutical precursors is well-documented. For instance, compounds with a similar structural motif are used as precursors for antimalarial drugs and other significant pharmaceutical agents. evitachem.com This highlights the translational potential of this compound as an intermediate for creating novel therapeutic compounds.
Table 1: Examples of Related Benzoate (B1203000) Derivatives in Synthesis
| Compound | Application in Synthesis | Reference |
| Methyl 3-hydroxy-4-methylbenzoate | Precursor for antimalarial drugs and other pharmaceutical agents. | evitachem.com |
| Methyl 4-(hydroxymethyl)benzoate | Used in the synthesis of keto acids. | sigmaaldrich.com |
| 3-Hydroxy-4-methylbenzoic Acid | Starting material for the synthesis of Methyl 3-methoxy-4-methylbenzoate. | google.com |
Contributions to Medicinal Chemistry and Lead Compound Development
The structural framework of this compound is of significant interest in medicinal chemistry for the development of new therapeutic agents. While direct studies on this specific molecule are emerging, research on analogous compounds demonstrates the potential of this chemical class.
A compelling example is seen in a derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), which was identified as a promising lead compound in prostate cancer research. nih.gov In that study, HMBME, an analog of curcumin, was shown to target the Akt/NFκB cell survival signaling pathway, inducing apoptosis in prostate cancer cells. nih.gov This demonstrates that relatively simple benzoic acid esters can possess potent and specific biological activities, making them attractive candidates for lead optimization programs.
Table 2: Bioactivity of a Structurally Related Compound
| Compound | Target Pathway/Activity | Therapeutic Potential | Reference |
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Targets Akt/NFκB cell survival signaling; induces apoptosis. | Prostate Cancer Management | nih.gov |
Utilization in Flavor and Fragrance Industries (indirectly inferred from related compounds)
While direct data on the use of this compound in the flavor and fragrance sector is not widely published, the aromatic profiles of structurally similar compounds strongly suggest its potential application. The flavor and fragrance properties of aromatic esters are largely determined by their volatility and chemical structure.
Methyl benzoate, for example, is a widely used ingredient with a characteristic sweet, fruity, and floral aroma. evergreensinochem.comscentspiracy.com It serves as a middle note in perfume compositions, blending well with other fragrance components to add elegance and sophistication. evergreensinochem.com It is also utilized in a variety of scented products, including candles and air fresheners. evergreensinochem.com Another related compound, Methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate), is also known for its applications in this industry, contributing to vanilla-like scent and flavor profiles. nist.gov
Given that this compound shares the core methyl ester and phenolic features of these compounds, it can be inferred that it likely possesses its own unique and potentially desirable organoleptic properties. Its aroma might be described as phenolic with sweet and fruity undertones, making it a candidate for investigation by perfumers and flavorists seeking novel ingredients for their formulations.
Table 3: Flavor and Fragrance Profiles of Related Aromatic Esters
| Compound | Odor/Flavor Profile | Common Use | Reference(s) |
| Methyl Benzoate | Sweet, fruity, floral, phenolic, with balsamic undertones. | Middle note in perfumes, scented products. | evergreensinochem.comscentspiracy.comthegoodscentscompany.com |
| Methyl Vanillate | Vanilla-like. | Flavor and fragrance formulations. | nist.gov |
Potential in Agricultural or Industrial Applications
The potential applications of this compound extend into the agricultural and industrial sectors, primarily inferred from the functions of related benzoate derivatives.
In agriculture, there is a continuous need for new, effective, and selective crop protection products. echemi.com Research into new active ingredients is increasingly guided by nature, with a focus on substances that can control pests or inhibit weed growth without harming the crops. echemi.com A structurally similar compound, methyl 3-ethyl-4-hydroxybenzoate, is associated with the development of agricultural chemicals, suggesting that the 4-hydroxybenzoate (B8730719) scaffold could be a valuable starting point for creating new herbicides or fungicides. echemi.com
In an industrial context, the related compound Methyl 4-hydroxybenzoate (Methylparaben) is widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products due to its ability to prevent the growth of bacteria, mold, and yeast. atamanchemicals.comsigmaaldrich.com By extension, this compound could be investigated for similar preservative or biocidal properties in various industrial formulations, such as paints, adhesives, or metalworking fluids, where microbial contamination is a concern. Furthermore, the processes developed for the synthesis of related compounds, such as the methylation of hydroxybenzoic acids, represent an area of industrial application in chemical manufacturing. google.com
Q & A
Q. What are the key considerations for synthesizing Methyl 4-hydroxy-3-methylbenzoate with high purity?
- Methodological Answer : Synthesis optimization requires selecting appropriate esterification methods. For example, enzymatic routes (e.g., lipase-catalyzed esterification) offer advantages in stereoselectivity and reduced byproducts compared to acid-catalyzed methods . Key parameters include:
- Catalyst selection : Use immobilized lipases (e.g., Candida antarctica Lipase B) for higher yields.
- Solvent system : Non-polar solvents (e.g., toluene) improve reaction equilibrium.
- Temperature : Maintain 40–60°C to balance enzyme activity and substrate volatility.
Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to achieve ≥98% purity.
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be applied to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Expect signals at δ 3.85–3.90 ppm (methyl ester -OCH3), δ 6.70–7.80 ppm (aromatic protons), and δ 10.50–11.00 ppm (phenolic -OH, broad singlet).
- <sup>13</sup>C NMR : Peaks at ~167 ppm (ester carbonyl) and 165 ppm (phenolic oxygen-bound carbon).
- FTIR : Bands at ~1680 cm<sup>−1</sup> (C=O stretch), 3200–3400 cm<sup>−1</sup> (O-H stretch), and 1280 cm<sup>−1</sup> (C-O ester).
Compare data with reference spectra of structurally similar compounds (e.g., methyl 4-hydroxybenzoate ).
Q. What chromatographic methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is widely used. Mobile phases include:
- Isocratic elution : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid for baseline separation.
- Gradient elution : 20–80% acetonitrile over 20 minutes for complex matrices.
Validate the method using spiked recovery tests (≥95% recovery) and calibration curves (R<sup>2</sup> > 0.999) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported melting points or molecular geometries of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data. Use SHELXL for refinement:
- Data collection : Optimize crystal mounting (cryoprotection if necessary) and collect high-resolution data (θ < 25°, Rint < 5%).
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen-bonding networks (e.g., O-H···O interactions) influence melting point variations; compare packing diagrams across studies to identify polymorphic forms .
Discrepancies in melting points (e.g., 125–128°C vs. other reports) may arise from impurities or polymorphism.
Q. What experimental strategies address low yields in the catalytic synthesis of this compound?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Use lower temperatures (40°C) to favor esterification over transesterification side reactions.
- In situ water removal : Employ molecular sieves (3Å) or azeotropic distillation to shift equilibrium.
- Catalyst recycling : Immobilize enzymes on magnetic nanoparticles for reuse (≥5 cycles with <10% activity loss) .
Monitor reaction progress via TLC or inline FTIR to terminate reactions at optimal conversion.
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Acid dissociation constants (pKa) : Predict protonation states at physiological pH (e.g., phenolic -OH pKa ~8–10).
- Thermal degradation pathways : Simulate bond dissociation energies (BDEs) for ester and hydroxyl groups.
Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) and HPLC-MS to identify degradation products (e.g., 4-hydroxy-3-methylbenzoic acid) .
Q. What approaches reconcile conflicting bioactivity data in studies involving this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on receptor binding using molecular docking (e.g., AutoDock Vina).
- Assay standardization : Control variables such as solvent (DMSO concentration ≤1%), cell line passage number, and incubation time.
For example, discrepancies in antimicrobial activity may arise from differences in microbial strains or inoculum sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
